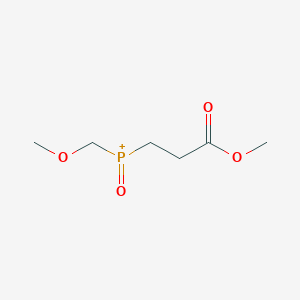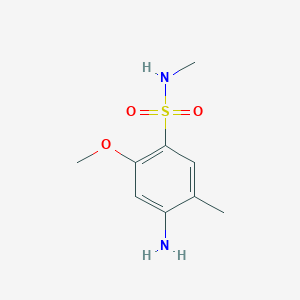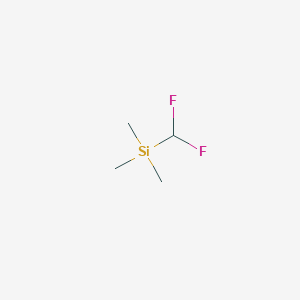
(Difluoromethyl)trimethylsilane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (difluoro(phenylseleno)methyl)trimethylsilane has been developed as a novel strategy, demonstrating its utility as a nucleophilic difluoromethylating agent. This reagent enables the incorporation of difluoro(phenylseleno)methyl groups into carbonyl compounds with good yields, showcasing its versatility and efficiency in synthesis (Qin et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to (difluoromethyl)trimethylsilane, such as tris(dimethylamino)sulfonium bis(trifluoromethyl)trimethylsiliconate, reveals the presence of pentacoordinate silicon species. These species demonstrate the hypervalent nature of silicon when combined with five Si–C bonds, highlighting the structural diversity and potential reactivity of these compounds (Kolomeitsev et al., 1999).
Chemical Reactions and Properties
(Difluoromethyl)trimethylsilane undergoes a variety of chemical reactions, including regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones. These reactions yield fluorinated analogs of natural compounds, showcasing the reagent's capacity for introducing fluorinated groups into complex molecules (Sosnovskikh et al., 2003).
Physical Properties Analysis
The physical properties of (difluoromethyl)trimethylsilane derivatives have been extensively studied, with particular focus on their gas-phase structures and electron diffraction. These studies provide insights into the steric effects and molecular geometry of highly substituted silicon compounds, enhancing our understanding of their physical characteristics (Schwabedissen et al., 2014).
Chemical Properties Analysis
The chemical properties of (difluoromethyl)trimethylsilane are highlighted by its reactivity in various transformations, such as the synthesis of difluoromethyl ketones from Weinreb amides. These reactions demonstrate the compound's utility in nucleophilic addition and highlight its potential for creating fluorinated ketones, which are valuable intermediates in organic synthesis (Phetcharawetch et al., 2017).
Wissenschaftliche Forschungsanwendungen
Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents, including (Difluoromethyl)trimethylsilane . This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .
The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
There are examples of electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds, but cases of stereoselective difluoromethylation are still limited . In this sub-field, an exciting departure is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Halogenation Reagents : (Difluoromethyl)trimethylsilane is used as a halogenation reagent . Halogenation is a chemical reaction that involves the addition of one or more halogens to a compound or material.
-
Difluoromethylation Processes : As I mentioned earlier, (Difluoromethyl)trimethylsilane is used in difluoromethylation processes . This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .
-
Synthesis of Difluoromethyl Triflate : In 2013, the Hartwig group described the synthesis of difluoromethyl triflate and its application as a difluorocarbene reagent for the difluoromethylation of phenols and thiophenols . This commercially available non-gaseous and non-ODS reagent allows difluoromethyl ethers and sulfides to be prepared within a few minutes at ambient conditions .
-
Halogenation Reagents : (Difluoromethyl)trimethylsilane is used as a halogenation reagent . Halogenation is a chemical reaction that involves the addition of one or more halogens to a compound or material.
-
Synthesis of Difluoromethyl Triflate : In 2013, the Hartwig group described the synthesis of difluoromethyl triflate and its application as a difluorocarbene reagent for the difluoromethylation of phenols and thiophenols . This commercially available non-gaseous and non-ODS reagent allows difluoromethyl ethers and sulfides to be prepared within a few minutes at ambient conditions .
Safety And Hazards
Zukünftige Richtungen
Heterocycles containing difluoromethyl groups, such as (Difluoromethyl)trimethylsilane, are an emerging class of organofluoro molecules with potential applications in pharmaceutical, agricultural, and material science . The development of new synthetic methodologies for these compounds is an essential topic for chemists .
Eigenschaften
IUPAC Name |
difluoromethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2Si/c1-7(2,3)4(5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKFLLNDYNWCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457496 | |
| Record name | (Difluoromethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Difluoromethyl)trimethylsilane | |
CAS RN |
65864-64-4 | |
| Record name | (Difluoromethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Difluoromethyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
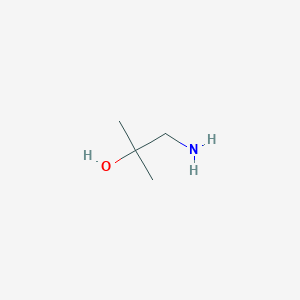
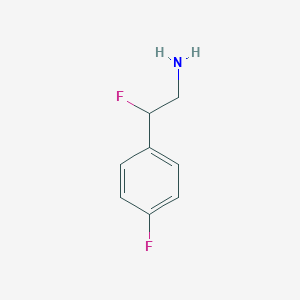
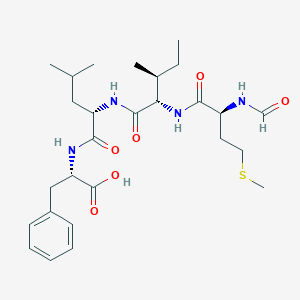
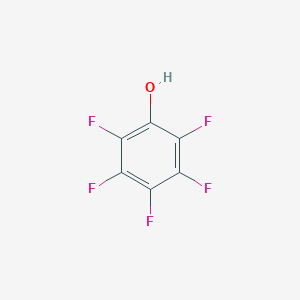
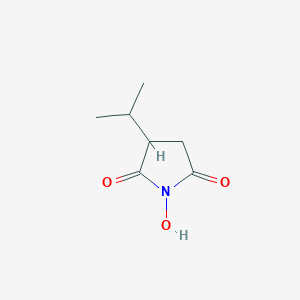
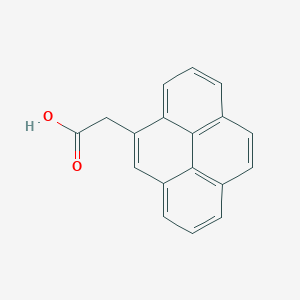
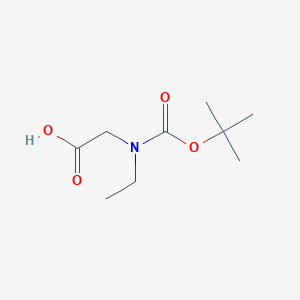
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)
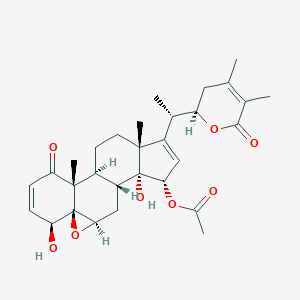
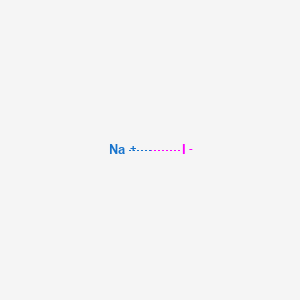
![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
